3-Hydroxy-4-benzyloxybenzonitrile
Overview
Description
3-Hydroxy-4-benzyloxybenzonitrile is an organic compound with the molecular formula C14H11NO2. It is known for its unique structure, which includes a hydroxy group and a benzyloxy group attached to a benzonitrile core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-4-benzyloxybenzonitrile typically involves the reaction of 3,4-dihydroxybenzonitrile with benzyl bromide. This reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like acetone or dimethylformamide (DMF). The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxy-4-benzyloxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Formation of 3-benzyloxy-4-cyanobenzaldehyde.
Reduction: Formation of 3-hydroxy-4-benzyloxybenzylamine.
Substitution: Formation of various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
3-Hydroxy-4-benzyloxybenzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-benzyloxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and benzyloxy groups play a crucial role in its binding affinity and reactivity. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
4-Hydroxybenzonitrile: Lacks the benzyloxy group, making it less hydrophobic and less reactive in certain reactions.
3,4-Dihydroxybenzonitrile: Contains an additional hydroxy group, which can lead to different reactivity and applications.
3-Benzyloxybenzonitrile: Lacks the hydroxy group, affecting its solubility and reactivity.
Uniqueness: 3-Hydroxy-4-benzyloxybenzonitrile is unique due to the presence of both hydroxy and benzyloxy groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-hydroxy-4-phenylmethoxybenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-9-12-6-7-14(13(16)8-12)17-10-11-4-2-1-3-5-11/h1-8,16H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWYOLTXMVROOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30572922 | |
Record name | 4-(Benzyloxy)-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
194985-94-9 | |
Record name | 4-(Benzyloxy)-3-hydroxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30572922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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